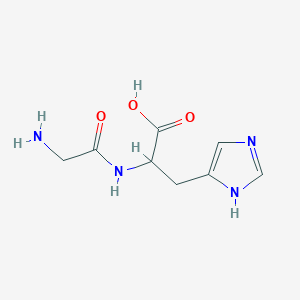
8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride is a fluorinated organic compound with the molecular formula C10H4BrF9O3. It is known for its unique chemical properties, particularly its high stability and reactivity due to the presence of both bromine and fluorine atoms. This compound is used in various scientific research and industrial applications.
Preparation Methods
The synthesis of 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride typically involves the reaction of perfluorinated carboxylic acids with bromine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial production methods involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions. Common reagents include sodium hydroxide or ammonia.
Reduction Reactions: The compound can be reduced to form perfluorinated alcohols or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of perfluorinated carboxylic acids or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide results in the formation of perfluorinated alcohols, while reduction with lithium aluminum hydride yields perfluorinated amines .
Scientific Research Applications
8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use as a diagnostic agent in medical imaging, particularly in positron emission tomography (PET) due to its high electron density.
Mechanism of Action
The mechanism by which 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride exerts its effects involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to inhibition or modification of their activity. The pathways involved include disruption of enzyme activity and alteration of membrane properties in biological systems .
Comparison with Similar Compounds
Similar compounds to 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride include:
8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride: This compound has a similar structure but contains a sulfonyl group instead of a bromine atom.
Perfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride: This compound lacks the bromine atom and is used primarily in the synthesis of fluorinated polymers and surfactants.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8BrF15O3 |
|---|---|
Molecular Weight |
508.96 g/mol |
IUPAC Name |
2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy]-2,3,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C8BrF15O3/c9-4(13,14)8(23,24)27-3(12,6(18,19)20)7(21,22)26-2(11,1(10)25)5(15,16)17 |
InChI Key |
HRMNXIPBCXQKQH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)




![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)






